N-cyclopropyl-N-piperidin-4-ylpropanamide
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Overview
Description
N-cyclopropyl-N-piperidin-4-ylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group and a piperidinyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-piperidin-4-ylpropanamide typically involves the reaction of cyclopropylamine with piperidin-4-ylpropionyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-piperidin-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidinyl or cyclopropyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-N-piperidin-4-ylpropionic acid, while reduction may produce N-cyclopropyl-N-piperidin-4-ylpropanol.
Scientific Research Applications
N-cyclopropyl-N-piperidin-4-ylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-piperidin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclopropyl-N-piperidin-4-ylpropanamide can be compared with other similar compounds, such as:
N-phenyl-N-piperidin-4-ylpropionamide: Known for its use as a metabolite of fentanyl.
N-cyclopropyl-N-(piperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)13(9-3-4-9)10-5-7-12-8-6-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
VMAHXNDPLFHLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CC1)C2CCNCC2 |
Origin of Product |
United States |
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